Product packaging for Wieland-gumlich aldehyde(Cat. No.:CAS No. 466-85-3)

Wieland-gumlich aldehyde

Cat. No.: B1683588
CAS No.: 466-85-3
M. Wt: 310.4 g/mol
InChI Key: UFUDXCDPABDFHK-IPAPBBTMSA-N
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Description

Wieland-Gumlich aldehyde is an indoline alkaloid intermediate derived from the chemical degradation of strychnine . This compound serves as a crucial advanced precursor in the total synthesis of complex alkaloids, notably enabling a streamlined route back to (-)-strychnine itself . Its significance is further highlighted by its role in the industrial synthesis of alcuronium chloride (Alloferin), a neuromuscular blocking agent, via a dimerization process . Beyond its synthetic utility, the this compound is also a recognized biosynthetic intermediate in the natural pathway of strychnine, forming just before the final ring closure . This makes it a valuable compound for researchers studying the biosynthesis of monoterpene indole alkaloids. It is offered as a high-purity chemical for research applications exclusively. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O2 B1683588 Wieland-gumlich aldehyde CAS No. 466-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

466-85-3

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(4S,12S,13R,14R,19R,21S)-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol

InChI

InChI=1S/C19H22N2O2/c22-18-16-12-9-15-19(6-7-21(15)10-11(12)5-8-23-18)13-3-1-2-4-14(13)20-17(16)19/h1-5,12,15-18,20,22H,6-10H2/t12-,15-,16+,17-,18+,19+/m0/s1

InChI Key

UFUDXCDPABDFHK-IPAPBBTMSA-N

SMILES

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)O

Isomeric SMILES

C1CN2CC3=CCO[C@H]([C@@H]4[C@H]3C[C@H]2[C@@]15[C@H]4NC6=CC=CC=C56)O

Canonical SMILES

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Wieland-gumlich aldehyde;  Caracurine VII;  Deacetyldiaboline;  Desacetyldiaboline

Origin of Product

United States

Synthetic Methodologies for Wieland Gumlich Aldehyde

Classical and Degradative Approaches

The initial encounters with the Wieland-Gumlich aldehyde were not through its synthesis from simpler precursors but rather through the degradation of the more complex alkaloid, strychnine (B123637). These early studies were pivotal in elucidating the structure of both molecules.

Degradation from Strychnine and its Derivatives

The first successful isolation of the this compound was achieved by Walter Gumlich and Koozoo Kaziro, working in the laboratory of Heinrich Wieland, through a four-step chemical degradation of strychnine. nih.gov This process was instrumental in the structural elucidation of strychnine. nih.gov

The degradation pathway commences with the conversion of strychnine to its oxime derivative using amyl nitrite. wikipedia.org This is followed by a Beckmann fragmentation of the oxime with thionyl chloride to yield a carbamic acid. wikipedia.org Subsequent decarboxylation of the carbamic acid affords a nitrile. wikipedia.org The final step involves the nucleophilic displacement of the cyanide group by barium hydroxide (B78521), leading to a hemiacetal which exists in equilibrium with the this compound. wikipedia.org

StepReagentsIntermediate/Product
1Amyl nitriteStrychnine oxime
2Thionyl chlorideCarbamic acid
3-Nitrile
4Barium hydroxideHemiacetal / this compound

Historical Synthetic Benchmarks

Historically, the this compound has served as a crucial benchmark and a late-stage intermediate in numerous total syntheses of strychnine. nih.govbio-conferences.org Its conversion to strychnine can be achieved in a high-yielding, single step by condensation with malonic acid, followed by decarboxylation. nih.gov This transformation typically proceeds in approximately 80% yield, making the aldehyde a highly advantageous precursor in synthetic planning. nih.gov The significance of the this compound is underscored by its natural occurrence, where it is also known as caracurine VII, and its role as a biosynthetic precursor to strychnine. nih.gov

Modern Total Synthesis Strategies

Contemporary approaches to the this compound have focused on efficiency and stereocontrol, often employing elegant cascade reactions to rapidly assemble the complex polycyclic framework from simpler starting materials.

Cascade Reactions

Cascade reactions, where a series of bond-forming events occur in a single operation, have proven to be powerful tools in the synthesis of the this compound. These strategies offer significant advantages in terms of step economy and the construction of multiple stereocenters in a controlled manner.

A notable example of a cascade reaction in the synthesis of the this compound is the aza-Cope/Mannich cyclization. nih.govwikipedia.org This powerful transformation has been extensively developed and utilized by the Overman group in their enantioselective total synthesis of strychnine, which proceeds via the this compound. nih.govacs.org

The key step in Overman's strategy involves a tandem cationic aza-Cope rearrangement followed by a Mannich cyclization. nih.gov This sequence is initiated by the formation of an iminium ion, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the aza-Cope rearrangement) to generate a new iminium ion and an enol. researchgate.net These reactive intermediates then participate in an intramolecular Mannich cyclization to construct a significant portion of the alkaloid's core structure. researchgate.net This tandem reaction is highly diastereoselective and allows for the efficient assembly of acyl-substituted pyrrolidines, a key structural motif within the this compound. wikipedia.org The Overman synthesis, which was the first enantioselective and non-relay total synthesis of strychnine, highlights the efficiency of this cascade reaction, proceeding in near quantitative yield (98%) and high enantiomeric excess (99% ee) for the key transformation. nih.govwikipedia.org

Reaction TypeKey TransformationSignificance
Aza-Cope/Mannich CyclizationTandem wikipedia.orgwikipedia.org-sigmatropic rearrangement and intramolecular cyclizationEfficient construction of the polycyclic core with high stereocontrol

Other modern syntheses have also employed innovative cascade reactions. The Vanderwal group developed a concise synthesis of strychnine that proceeds through the this compound. rsc.orgorganic-chemistry.org A key feature of their approach is a tandem Brook rearrangement/intramolecular conjugate addition reaction. rsc.org This cascade is initiated by the formation of an alkoxide, which triggers a Brook rearrangement. rsc.org The subsequent intramolecular conjugate addition then forges a crucial carbon-carbon bond to complete the formation of the this compound. rsc.org

Another notable strategy involves a base-mediated intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde, which efficiently constructs two carbon-carbon bonds and sets three stereocenters in a single step. organic-chemistry.org These modern cascade reactions exemplify the ongoing efforts to develop highly efficient and elegant synthetic routes to complex natural products like the this compound.

Diels-Alder Cycloadditions and Related Pericyclic Reactions

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, along with other pericyclic reactions, has been effectively utilized in constructing the intricate framework of the this compound. These methods leverage the formation of multiple carbon-carbon bonds in a single, stereocontrolled step.

Intramolecular Cycloadditions of Tryptamine-Derived Zincke Aldehydes

A significant advancement in the synthesis of the this compound involves the intramolecular Diels-Alder (IMDA) reaction of tryptamine-derived Zincke aldehydes. nih.govrsc.org This strategy has proven to be a powerfully simplifying approach in the total synthesis of related alkaloids like strychnine. rsc.org

The key transformation is a base-mediated intramolecular cycloaddition that generates a complex polycyclic architecture in high yield and as a single diastereomer. nih.gov Computational studies have revealed that this reaction proceeds through a stepwise mechanism rather than a concerted pericyclic pathway. nih.govrsc.org The process is initiated by the deprotonation of the indole (B1671886) nitrogen, followed by an intramolecular Michael addition. The resulting enolate then undergoes a Mannich-type cyclization to furnish the final product. nih.gov

The choice of base is critical for the success of this reaction, with potassium counterions playing a crucial role in pre-organizing the Zincke aldehyde into the s-cis conformation necessary for cyclization. nih.govrsc.org This strategic use of a tryptamine-derived substrate ideally positions the necessary functional groups for subsequent transformations, leading to a highly efficient synthesis of the this compound. rsc.org

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis offers a versatile and powerful toolkit for the construction of complex molecules like the this compound. nih.govyale.edu These methods often proceed under mild conditions with high selectivity, enabling the formation of key bonds and ring systems that are challenging to achieve through traditional synthetic routes. tdx.cat

Palladium-Catalyzed Reactions (e.g., Stille Coupling, Heck Cyclizations)

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis and have been applied to the construction of the this compound's core structure. diva-portal.orgnih.gov For instance, a reductive Heck cyclization has been employed as a key step to form the piperidine (B6355638) ring within the molecule's framework. nih.gov This type of reaction involves the intramolecular coupling of an aryl or vinyl halide with an alkene, facilitated by a palladium catalyst. mdpi.commdpi.com

The general catalytic cycle for such palladium-catalyzed reactions typically involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, reductive elimination to release the product and regenerate the active catalyst. youtube.com The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, solvents, and other reaction parameters.

Cobalt-Mediated Cycloadditions

Cobalt-mediated [2+2+2] cycloaddition reactions have emerged as a powerful strategy for the synthesis of polycyclic systems. nih.govresearchgate.net This methodology allows for the rapid assembly of multiple rings in a single step from acyclic precursors. researchgate.net In the context of this compound synthesis, cobalt catalysis can be envisioned for the construction of the carbocyclic core. These reactions typically involve the coordination of a cobalt complex to three unsaturated components (alkynes and/or alkenes), followed by a cascade of bond-forming events to generate a six-membered ring. nih.govdatapdf.com The versatility of this approach allows for the incorporation of various functional groups and the control of stereochemistry, making it a valuable tool in the synthesis of complex natural products. nih.gov

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound is of significant importance, and various asymmetric strategies have been developed to achieve this goal. These approaches aim to control the stereochemistry of the molecule, leading to the formation of a single enantiomer.

Asymmetric Catalysis

The enantioselective total synthesis of the this compound, and by extension (-)-strychnine, has been a significant achievement in organic synthesis, with asymmetric catalysis playing a crucial role. nih.govnih.gov The first enantioselective total synthesis of (-)-strychnine, which proceeds through the this compound, was reported in 1993. nih.gov This highlighted the advances in synthetic chemistry that allowed for such stereochemical control. nih.gov

A key challenge in synthesizing this complex molecule is the precise construction of its multiple stereocenters. Asymmetric catalysis offers a powerful strategy to introduce chirality early and efficiently. nih.gov For instance, catalytic asymmetric methods can be employed to create crucial chiral building blocks that are then elaborated into the final structure. acs.orgacs.org One notable approach involved the enantioselective construction of the 3a-(2-nitrophenyl)-octahydroindol-4-one ring system, a key step that establishes the stereochemistry for the rest of the synthesis. nih.gov Another concise, 8-step synthesis of optically active strychnine, which necessarily involves the stereocontrolled synthesis of the this compound, underscores the efficiency of modern asymmetric strategies. bio-conferences.org The development of such methods is critical, as they allow for the differentiation of enantiotopic faces of a prochiral functional group, a common strategy for introducing chirality. nih.gov

Diastereoselective Control in Ring-Forming Steps

Achieving diastereoselective control during the formation of the multiple rings of the this compound is paramount to a successful synthesis. The molecule's rigid, caged structure demands high stereochemical fidelity in cyclization reactions.

One of the pivotal ring-forming steps is the closure of the piperidine D-ring. In several syntheses, this has been accomplished using a reductive Heck cyclization, a powerful method for forming carbon-carbon bonds. nih.govnih.gov This intramolecular reaction must be carefully controlled to yield the desired diastereomer.

Another elegant example of diastereoselective control is the aza-Cope rearrangement/Mannich cyclization cascade. This reaction sequence was used to construct the C and E rings simultaneously, forming a tetracyclic intermediate from a precursor that contained only two of the final rings. nih.gov Such cascade reactions are highly efficient as they form multiple bonds and stereocenters in a single, controlled operation.

The Vanderwal synthesis employs a tandem Brook rearrangement/intramolecular conjugate addition reaction to afford the this compound, demonstrating another sophisticated method for controlling stereochemistry during the crucial D-ring formation. rsc.org These strategies highlight the necessity of precise control over reaction conditions and reagent choice to navigate the complex potential energy surface and favor the formation of the desired stereoisomer.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a foundational technique for devising synthetic routes to complex targets like the this compound. airitilibrary.com This process involves deconstructing the target molecule through a series of imaginary bond cleavages, known as disconnections, to arrive at simpler, often commercially available starting materials. airitilibrary.comscitepress.org The this compound is a frequent target in the retrosynthesis of strychnine because its conversion to strychnine is high-yielding, typically around 80%. nih.govbio-conferences.org

The general approach begins with the target molecule and works backward. amazonaws.com For the this compound, which is itself a natural product also known as caracurine VII, its structure has stimulated various synthetic strategies. nih.govrsc.org Many total syntheses of strychnine have intercepted the this compound as the penultimate intermediate. rsc.org

Key Disconnections and Strategic Bonds

A common and effective retrosynthetic strategy for the this compound involves an initial disconnection of the D-ring. Specifically, a conceptual cleavage of the C15–C20 bond simplifies the heptacyclic system of strychnine (or the hexacyclic system of the aldehyde) significantly. rsc.orgwordpress.com This disconnection reveals a simpler pyrrolo[2,3-d]carbazole intermediate. nih.gov

Other powerful disconnections have been conceptualized to deconstruct the core CDE tricyclic unit. nih.gov

Overman's Approach : Disconnection of the B ring simplifies the aldehyde to a tetracyclic keto aniline (B41778) containing the critical CDE fragment. nih.gov

Fukuyama's Approach : A more ambitious strategy involves the simultaneous disconnection of the C3–C7 and C3–N4 bonds of the CDE fragment. This leads to a much simpler tricyclic amino aldehyde. nih.gov

The table below summarizes some of the key bond disconnections employed in various synthetic approaches.

Synthetic ApproachKey Disconnection (Bond)Resulting Intermediate Type
VanderwalC15–C20 (D-Ring)Tryptamine-derived dienal
OvermanB-RingTetracyclic keto aniline
FukuyamaC3–C7 and C3–N4Tricyclic amino aldehyde

These strategic disconnections transform a complex polycyclic challenge into a series of more manageable synthetic problems, guiding the entire pathway. nih.gov

Functional Group Interconversions in Retrosynthetic Planning

Functional Group Interconversion (FGI) is an essential operation in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection or simplify a subsequent synthetic step. airitilibrary.comic.ac.uk This process does not simplify the carbon skeleton directly but can be crucial for setting up strategic bond-forming reactions. airitilibrary.com

In the context of the this compound, FGI is frequently applied. For example, in the forward synthesis, a ketone might be converted to its corresponding silyl (B83357) enol ether to facilitate an α-hydroxyketone formation via Rubottom oxidation. nih.gov Similarly, the reduction of an enamine double bond (C2-C16) was successfully achieved using zinc in sulfuric acid, a critical FGI to achieve the correct saturation in the strychnan skeleton. nih.gov

The original degradation of strychnine to the this compound is a classic illustration of sequential FGIs. wikipedia.org This process involved:

Conversion of a ketone to an oxime.

Beckmann fragmentation of the oxime to a carbamic acid.

Decarboxylation to a nitrile.

Nucleophilic displacement of the cyanide to form a hemiacetal, which exists in equilibrium with the this compound. wikipedia.org

These transformations highlight how FGIs are used to manipulate reactivity and enable skeletal changes that would otherwise be difficult to achieve. ic.ac.uk

Complexity Analysis in Synthetic Pathways

The synthesis of the this compound is a benchmark for assessing the state-of-the-art in synthetic strategy, largely due to the molecule's immense structural complexity. rsc.org For its molecular size, strychnine has been described as one of the most complex known substances, a challenge that extends to its direct precursor, the this compound. bio-conferences.org This complexity arises from its highly congested CDE tricyclic unit, which contains five of the molecule's six stereocenters. bio-conferences.org

Chemical Transformations and Derivatization of Wieland Gumlich Aldehyde

Conversion to Strychnine (B123637) and its Analogues

The most significant transformation of the Wieland-Gumlich aldehyde is its conversion into strychnine. This process involves the formation of the seventh ring (Ring G), a piperidone ring, which completes the complex cage-like structure of strychnine. mpg.denih.gov This conversion is a key step in many total syntheses of strychnine, making the this compound a highly sought-after advanced intermediate. nih.govbio-conferences.org

The formation of Ring G from the this compound proceeds through a condensation reaction that incorporates a two-carbon unit. nih.gov In the classic laboratory synthesis, this is achieved by reacting the aldehyde with malonic acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) in an acetic acid solvent. wikipedia.orgnih.gov

The proposed mechanism involves the following key steps:

Knoevenagel Condensation: The aldehyde group of the this compound undergoes a Knoevenagel condensation with malonic acid. This reaction forms an α,β-unsaturated carboxylic acid intermediate.

Michael Addition: The secondary amine within the indoline (B122111) structure of the intermediate then acts as a nucleophile, attacking the β-carbon of the unsaturated system in an intramolecular Michael addition. This crucial step forms the C-N bond that closes Ring G.

Decarboxylation: The resulting cyclic intermediate, which is a β-carboxy-δ-lactam, readily undergoes decarboxylation under the reaction conditions to yield the final, stable piperidone ring of strychnine. nih.gov

Biosynthetically, a similar strategy is employed in Strychnos nux-vomica, where an acetate equivalent is incorporated to form the piperidone moiety, although the precise enzymatic mechanism of acetate incorporation and cyclization remains a subject of ongoing research. mpg.denih.gov

The conversion of the this compound to strychnine is notably efficient, which is why it is a preferred late-stage intermediate in total synthesis. bio-conferences.org The biomimetic condensation with an acetate equivalent or its synthetic surrogates provides the final product in high yield. nih.gov

PrecursorReagentsProductYieldReference
This compoundMalonic acid, acetic anhydride, sodium acetate, acetic acidStrychnine~80% nih.govnih.gov

This high efficiency contrasts sharply with other potential precursors like isostrychnine, which equilibrates with strychnine under basic conditions, but the equilibrium strongly favors isostrychnine, leading to a maximum reported yield of only 28%. nih.gov Consequently, synthetic strategies that converge on the this compound are considered more advantageous for producing strychnine efficiently. nih.govbio-conferences.org

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in the this compound is a site for various chemical modifications beyond its role in strychnine synthesis. These reactions include reductions, oxidations, and other condensation reactions.

The aldehyde group can be readily reduced to a primary alcohol. Standard laboratory reducing agents are effective for this transformation.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce aldehydes to primary alcohols. unizin.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. unizin.orglibretexts.org In the context of strychnine synthesis, the related reducing agent diisobutylaluminium hydride (DIBAH) has been used to reduce ester precursors to the this compound, demonstrating the compatibility of the molecular framework with hydride reagents. wikipedia.org

ReagentProduct Type
Sodium Borohydride (NaBH₄)Primary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Diisobutylaluminium Hydride (DIBAH)Primary Alcohol

Oxidation of the aldehyde moiety provides the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents commonly employed in organic synthesis. For instance, the Lindgren oxidation, which uses sodium chlorite (B76162) (NaClO₂) in a buffered solution, is a standard method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. rsc.org Merging a copper-catalyzed oxidation with a subsequent chlorite oxidation is another effective method for converting allylic alcohols to carboxylic acids, a process that proceeds through an aldehyde intermediate. rsc.org

The aldehyde group is susceptible to condensation reactions with various nucleophiles. slideshare.net These reactions involve the initial nucleophilic attack on the carbonyl carbon, followed by dehydration to form a new double bond.

Schiff Base Formation: The aldehyde can react with primary amines to form imines, also known as Schiff bases. slideshare.net This reaction involves the condensation of the aldehyde with an amine, eliminating a molecule of water.

Other Condensations: As seen in the conversion to strychnine, the aldehyde undergoes condensation with active methylene (B1212753) compounds like malonic acid (Knoevenagel condensation). nih.gov Another related reaction is the Claisen condensation, which involves the reaction of esters to form β-keto esters, though this is not a direct reaction of the aldehyde itself. youtube.comyoutube.com The formation of diaboline, an N-acetylated derivative of the this compound, is a key metabolic step in certain Strychnos species, illustrating a biological derivatization pathway. nih.gov

Reactivity of the Indoline and Polycyclic Core

The structural framework of the this compound, characterized by a strained, cage-like architecture, dictates the accessibility and reactivity of its constituent functional groups. Transformations involving this core are pivotal in the synthesis of related natural products and analogues.

The secondary amine within the indoline ring is a key site for functionalization, acting as a nucleophile. Its reactivity allows for the introduction of various substituents, modulating the compound's properties and enabling the synthesis of other natural alkaloids.

N-Acetylation: In the biosynthesis of the alkaloid diaboline, the this compound undergoes enzymatic N-acetylation. This transformation is catalyzed by a BAHD acyltransferase, which utilizes acetyl-CoA as the acyl donor to append an acetyl group to the indoline nitrogen.

N-Alkylation and Dimerization: The indole (B1671886) nitrogen can participate in intermolecular alkylation reactions. A prominent industrial example is the acid-catalyzed dimerization of this compound to produce alcuronium (B1664504) chloride. In this reaction, the indoline nitrogen of one molecule attacks the activated allylic alcohol of a second molecule, forming a C-N bond and resulting in a dimeric structure containing two quaternary ammonium (B1175870) centers.

ReactionSubstrateReagents/ConditionsProduct
N-AcetylationThis compoundBAHD Acyltransferase, Acetyl-CoADiaboline
N-Alkylation (Dimerization)This compound (2 eq.)Acid Catalyst (e.g., HCl)Alcuronium chloride

The aldehyde and the exocyclic ethylidene group are primary sites for synthetic modification, offering pathways to elaborate the carbon skeleton and introduce new functionalities.

Reactions of the Carbonyl Group: The aldehyde is arguably the most versatile functional group for derivatization.

Condensation: The most renowned reaction is the condensation with malonic acid in the presence of acetic anhydride and sodium acetate. wikipedia.org This reaction proceeds via a Knoevenagel condensation, followed by intramolecular cyclization and decarboxylation to complete the seventh ring of the strychnine framework, a transformation that occurs in high yield (typically around 80%). nih.govprinceton.edu

Reduction: While specific reports on the reduction of the this compound itself are embedded within total synthesis campaigns, the reaction is a standard transformation. The aldehyde can be selectively reduced to the corresponding primary alcohol using common reducing agents like sodium borohydride. The aldehyde itself is often formed in syntheses by the partial reduction of a corresponding ester using reagents such as diisobutylaluminium hydride (DIBAL-H), highlighting the accessibility of different oxidation states at this position. scite.ai

Reactivity of the Olefinic Group: The exocyclic ethylidene (C=CHCH₂OH) moiety contains a C=C double bond and an allylic alcohol. While this group is electronically poised for reactions such as hydrogenation, epoxidation, or dihydroxylation, specific studies detailing these transformations directly on the this compound are not extensively documented in the literature. Its primary role in documented chemistry is related to the dimerization reaction to form alcuronium chloride, where the allylic alcohol is the site of nucleophilic attack.

Reaction TypeSubstrateReagents/ConditionsProductReference
Condensation/CyclizationThis compoundMalonic acid, Acetic anhydride, Sodium acetateStrychnine wikipedia.orgprinceton.edu
Reduction (Anticipated)This compounde.g., Sodium borohydride (NaBH₄)Corresponding Primary AlcoholN/A

The polycyclic nature of the this compound and its precursors can lead to complex rearrangements and fragmentations, which have been instrumental in its structural elucidation and synthesis.

Beckmann Fragmentation: The most significant fragmentation reaction associated with this chemical family is the degradation of strychnine to afford the this compound. This process historically played a crucial role in determining the structure of strychnine. wikipedia.org The sequence involves the conversion of strychnine's lactam carbonyl to an oxime, followed by a Beckmann fragmentation reaction promoted by reagents like thionyl chloride. wikipedia.orgwikipedia.org This reaction cleaves a C-C bond within the piperidone ring of strychnine, leading to a ring-opened intermediate that, after further steps, yields the this compound. wikipedia.org While this is a fragmentation of a precursor, it defines a key chemical transformation of the core polycyclic system. There are no significant reports of the this compound itself undergoing further skeletal rearrangements.

ReactionPrecursorKey Reagents/ConditionsKey TransformationProductReference
Beckmann FragmentationStrychnine OximeThionyl chloride (SOCl₂) or other acid catalystsC-C bond cleavage of the piperidone ringThis compound (after subsequent steps) wikipedia.orgwikipedia.org

Biosynthetic Context of Wieland Gumlich Aldehyde

Proposed Biosynthetic Pathway to Strychnine (B123637)

The biosynthetic route to strychnine, a neurotoxic pesticide, has been the subject of scientific inquiry for decades. Early hypotheses, substantiated by radioisotope-labeling studies, correctly identified key precursors and intermediates, including the Wieland-Gumlich aldehyde. mpg.de These foundational studies paved the way for modern transcriptomic and metabolic engineering approaches that have now detailed the pathway at a genetic and enzymatic level. mpg.dechemistryviews.org

Like all monoterpene indole (B1671886) alkaloids, the biosynthesis of strychnine begins with two fundamental building blocks: the amino acid tryptophan and the isoprenoid unit geranyl pyrophosphate (GPP). mpg.de Tryptophan provides the indole core and adjacent carbon atoms, while GPP supplies the C10 monoterpene portion of the molecule. The pathway to the key intermediate geissoschizine from these precursors has been fully elucidated in other plants, such as Catharanthus roseus, and homologous genes have been identified in Strychnos nux-vomica, suggesting a conserved early pathway. mpg.dempg.de

Following the initial condensation and cyclization reactions that form strictosidine, the pathway proceeds to another central intermediate, geissoschizine. mpg.de Feeding studies confirmed that geissoschizine is a direct precursor to the Strychnos alkaloid skeleton. rsc.orgrsc.org From geissoschizine, the pathway advances through a series of oxidative rearrangements. A key step involves the formation of dehydropreakuammicine. nih.govnih.gov Chemical logic and enzymatic studies suggest that dehydropreakuammicine is a crucial intermediate that undergoes further transformations, including hydrolysis and decarboxylation, on the path to the this compound. mpg.denih.gov This positions geissoschizine and dehydropreakuammicine as essential upstream intermediates leading to the formation of the this compound. nih.gov

Enzymatic Transformations Leading to this compound

The conversion of geissoschizine to the this compound is not a single step but a cascade of reactions catalyzed by a suite of specialized enzymes. For a long time, the specific enzymes and the exact sequence of events were unknown. mpg.denih.gov However, recent breakthroughs have identified the key enzymatic players involved in this complex transformation. chemistryviews.org

Researchers have identified a series of enzymes in S. nux-vomica that together catalyze the conversion of geissoschizine to this compound. mpg.de These discoveries were made by comparing the transcriptomes of strychnine-producing and non-producing Strychnos species and functionally characterizing candidate genes in a heterologous expression system (Nicotiana benthamiana). mpg.dechemistryviews.org The transformation is initiated by geissoschizine oxidase (GO), a cytochrome P450 enzyme, which converts geissoschizine into dehydropreakuammicine. mpg.denih.gov Subsequent steps are catalyzed by hydrolases (norfluorocurarine synthase 1 and 2) and other oxidoreductases that ultimately yield the this compound. mpg.de

Table 1: Key Enzymes in the Biosynthesis of this compound from Geissoschizine

Enzyme Name (Abbreviation)Enzyme ClassPutative Role in Pathway
Geissoschizine Oxidase (SnvGO)Cytochrome P450Catalyzes the oxidative coupling of geissoschizine to form dehydropreakuammicine. mpg.denih.gov
Norfluorocurarine Synthase 1/2 (SnvNS1/2)α/β HydrolaseHydrolyzes the ester moiety of a dehydropreakuammicine-derived intermediate, leading to decarboxylation and formation of norfluorocurarine. mpg.de
Norfluorocurarine 18-hydroxylase (SnvNO)Cytochrome P450Catalyzes the hydroxylation of an intermediate derived from norfluorocurarine. mpg.de
This compound Synthase (SnvWS)ReductaseCatalyzes a reduction step in the final stages of the cascade to form this compound. mpg.denih.gov

For many years, the entire multi-step conversion from geissoschizine to this compound was considered a "black box" in strychnine biosynthesis. mpg.denih.gov While the principal enzymes have now been identified, the precise nature and stability of every intermediate compound in this rapid cascade remain areas of active investigation. The transformation involves a proposed sequence of ester hydrolysis, decarboxylation, oxidation, and reduction. nih.gov The identification of the key enzymes has provided a roadmap, but the intricate mechanistic details and the potential for short-lived, unstable intermediates mean that aspects of this cascade are still being refined.

Relationship to Other Indole Alkaloid Biosynthesis

The biosynthesis of this compound is closely related to the formation of other major classes of monoterpene indole alkaloids (MIAs). The precursor, 19E-geissoschizine, is a critical branch-point intermediate that stands at a metabolic crossroads. nih.govnih.govbiorxiv.org Its versatile chemical structure allows it to be channeled into several distinct alkaloid scaffolds by homologous but functionally divergent enzymes, particularly cytochrome P450s. nih.govnih.gov

This enzymatic divergence is a key mechanism for generating chemical diversity in plants. For instance:

In Strychnos and Catharanthus, geissoschizine oxidase (GO) catalyzes a C2–C16 oxidative coupling to form the Strychnos skeleton precursor, dehydropreakuammicine. nih.govnih.govbiorxiv.org

In other plants like Rauvolfia serpentina, a homologous enzyme called sarpagan bridge enzyme (SBE) catalyzes a C5–C16 bond formation, leading to the sarpagan alkaloid skeleton. nih.govnih.gov

Another homologous enzyme, rhazimal synthase (RHS) , can form a C7-C16 bond to produce the akuammiline (B1256633) skeleton. nih.gov

Therefore, the enzymatic step committing geissoschizine to the pathway leading to this compound is a defining reaction that separates the biosynthesis of Strychnos alkaloids from that of other major MIA families like the sarpagan and akuammiline alkaloids. nih.gov

Advanced Considerations in Wieland Gumlich Aldehyde Research

Computational Chemistry and Mechanistic Insights

Modern computational chemistry provides powerful tools to investigate the intricacies of complex molecules like the Wieland-Gumlich aldehyde, offering insights that are often difficult to obtain through experimental means alone. Theoretical studies have become instrumental in understanding the underlying principles governing its reactivity and conformational behavior.

Theoretical Studies of Reaction Mechanisms

While specific density functional theory (DFT) studies exclusively focused on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of aldehyde chemistry and the broader context of indole (B1671886) alkaloid synthesis provide a framework for understanding its reactivity. General DFT studies on aldehyde deformylation reactions, for instance, highlight the possibility of both outer-sphere and inner-sphere mechanisms, often involving metal-dioxygen complexes. These studies suggest that the reaction pathways can be significantly influenced by the electronic and steric environment of the aldehyde, which in the case of the this compound is highly complex.

The cyclization reactions involved in the synthesis of the strychnan core, for which the this compound is a key precursor, have been the subject of computational analysis. These studies, while not directly examining the aldehyde's reactions, provide valuable insights into the electronic and steric factors that govern the formation of the intricate polycyclic system. The understanding of these cyclization cascades can be extrapolated to predict the reactivity of the aldehyde functionality within this rigid framework.

Conformational Analysis of the Polycyclic Scaffold

Computational studies on strychnine (B123637) have revealed a degree of flexibility within its seemingly rigid structure, with certain rings being able to adopt multiple conformations. This flexibility can have a profound impact on the accessibility of different reactive sites and the stereochemical outcome of reactions. It is reasonable to infer that the this compound, sharing the same core strychnan skeleton, exhibits similar conformational behavior. Understanding these conformational equilibria is crucial for designing stereoselective syntheses and predicting the products of its chemical transformations.

Stereochemical Aspects and Chiral Control

The presence of multiple stereocenters in the this compound makes its stereocontrolled synthesis a formidable challenge. Researchers have developed sophisticated strategies to achieve high levels of enantio- and diastereoselectivity, which are critical for its use as a chiral building block in the synthesis of other complex molecules.

Enantiospecific Syntheses

The demand for enantiomerically pure this compound, particularly in the context of the total synthesis of (-)-strychnine, has spurred the development of several elegant enantiospecific synthetic routes. These strategies often employ chiral starting materials or chiral catalysts to establish the absolute stereochemistry of the molecule early in the synthetic sequence.

Another successful strategy involves an asymmetric Michael reaction to set the initial stereocenter, followed by a series of transformations to construct the complex polycyclic framework. These enantiospecific syntheses not only provide access to optically pure this compound but also serve as a testament to the power of modern asymmetric synthesis.

Diastereoselective Methods

Achieving diastereocontrol in the synthesis of the this compound and its precursors is paramount due to the presence of multiple contiguous stereocenters. The rigid conformational nature of the intermediates in the synthetic pathway often plays a crucial role in directing the stereochemical outcome of reactions.

In the context of synthesizing the broader strychnan core, diastereoselectivity is often achieved by carefully controlling the reaction conditions and the choice of reagents. For instance, the relative stereochemistry of newly formed stereocenters can be influenced by the existing stereochemistry of the substrate, a phenomenon known as substrate-controlled diastereoselection. The intricate three-dimensional structure of the intermediates can effectively shield one face of a reactive functional group, leading to the preferential formation of one diastereomer over the other. While specific studies focusing solely on diastereoselective methods for the this compound are not prevalent, the principles of diastereocontrol are deeply embedded in the numerous total syntheses of strychnine that proceed via this key intermediate.

Process Chemistry and Scalability Considerations

The industrial application of this compound, particularly in the synthesis of the muscle relaxant alcuronium (B1664504) chloride, necessitates a thorough understanding of its process chemistry and the scalability of its production. wikipedia.org While detailed proprietary information on the industrial-scale synthesis is not publicly available, general principles of process chemistry for active pharmaceutical ingredients (APIs) can be applied.

The transition from a laboratory-scale synthesis to a large-scale industrial process involves a multitude of challenges. These include ensuring consistent product quality, optimizing reaction conditions for safety and efficiency, managing waste streams, and minimizing costs. For a complex molecule like the this compound, each step of the synthesis must be rigorously evaluated and optimized for large-scale production.

Key considerations in the process development for this compound synthesis would include:

Raw Material Sourcing and Purity: Ensuring a reliable supply of high-quality starting materials is crucial for the consistency of the final product.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics of each step is necessary to optimize reaction times, temperatures, and concentrations for safe and efficient operation on a large scale.

Solvent Selection and Recovery: The choice of solvents is critical, not only for reaction performance but also for environmental and safety considerations. Efficient solvent recovery and recycling systems are essential for a sustainable and cost-effective process.

Crystallization and Purification: Developing robust and reproducible crystallization and purification methods is vital for achieving the high purity required for pharmaceutical applications.

Process Safety: A comprehensive safety assessment of the entire process is mandatory to identify and mitigate any potential hazards associated with the handling of reagents, intermediates, and the final product.

While specific data on the scalability of this compound synthesis is scarce in the public domain, its established use in the pharmaceutical industry indicates that these challenges have been successfully addressed.

Chemical Synthesis Design Innovations

Innovations in the chemical synthesis of this compound have been driven by the quest for efficiency, stereocontrol, and novelty, largely because it is the most advantageous precursor for the total synthesis of strychnine. bio-conferences.orgnih.gov The conversion of this compound to strychnine proceeds in high yield, typically around 80%, making its efficient construction a primary goal for synthetic chemists. bio-conferences.orgnih.gov Over the years, synthetic strategies have evolved from lengthy sequences to more concise and elegant routes, characterized by the development of novel reactions and strategic bond formations.

Early synthetic efforts, while groundbreaking, were often long and less efficient by modern standards. However, the progress in synthetic organic chemistry has led to significant improvements. nih.gov A key area of innovation has been the development of enantioselective syntheses, which produce the desired stereoisomer directly, avoiding the need for resolution of racemic mixtures.

A notable advancement in the field is the use of cascade reactions, which allow for the construction of multiple rings in a single step. For instance, the Overman synthesis famously employed an aza-Cope rearrangement/Mannich cyclization cascade to efficiently assemble the CDE tricyclic core of the molecule. nih.gov This strategic approach significantly streamlined the synthesis by rapidly building molecular complexity.

More recent innovations have focused on further shortening the synthetic sequence. Modern strategies have successfully reduced the number of steps required, with some routes achieving the synthesis of strychnine (via the this compound) in as few as eight steps from commercially available starting materials. bio-conferences.org These concise syntheses are often enabled by the strategic use of powerful chemical transformations.

Key reactions that represent the forefront of synthetic design innovation include:

Reductive Heck Cyclization : This reaction has proven crucial for the closure of the piperidine (B6355638) ring, a key structural feature of the this compound. nih.govnih.gov

Intramolecular Heck Reactions : Utilized for the critical C15-C20 bond formation, which also facilitates the concurrent creation of the F ring hemiacetal. bio-conferences.org

Catalytic Asymmetric Reactions : The use of chiral catalysts, such as in ligand-promoted [4+2] annulation reactions, has enabled the enantioselective construction of the core structure. bio-conferences.org

Diels-Alder Cycloadditions : Strategies involving cycloaddition reactions, for example with tryptamine-derived Zincke aldehydes, have provided novel pathways to the core scaffold. wordpress.com

These innovative approaches highlight a shift towards greater efficiency and elegance in the total synthesis of complex natural products. The focus remains on minimizing step count and maximizing yield while achieving precise control over stereochemistry.

Detailed Research Findings

Several research groups have contributed significantly to the innovative synthesis of the this compound. The synthesis reported by Solé, Bonjoch, and García-Rubio is a notable example of an enantioselective total synthesis. nih.gov Their approach, starting from 1,3-cyclohexanedione, assembles the rings in a specific sequence (E → AE → ACE → ACDE → ABCDE → ABCDEF) and culminates in the formation of the this compound, which is then converted to (-)-strychnine. nih.gov The entire sequence is completed in 15 steps. nih.govnih.gov A pivotal moment in this synthesis is the closure of the piperidine ring via a reductive Heck cyclization to form a key azatricyclic intermediate. nih.gov

Another highly efficient strategy involves a reductive removal of an acetate (B1210297) group using Diisobutylaluminium hydride (DIBAL-H), followed by an acidic quench, which leads to a methyl ester intermediate in good yield. bio-conferences.orgscite.ai Subsequent partial reduction with DIBAL-H directly affords the this compound. scite.ai This particular route is part of an 8-step synthetic sequence, which stands as one of the most concise methods to date for producing optically active strychnine. bio-conferences.org

The Vanderwal synthesis provides another innovative route, targeting the this compound through a strategy centered on a Diels-Alder reaction involving a tryptamine-derived Zincke aldehyde. wordpress.com This approach simplifies the retrosynthetic analysis by a conceptual cleavage of the C15-C20 bond in the D-ring. wordpress.com

The following table summarizes key features of selected innovative synthetic designs for the this compound.

Table 1: Comparison of Innovative Synthetic Strategies for this compound

Synthetic Approach Key Innovative Step(s) Starting Material Number of Steps (to Strychnine) Reference
Solé, Bonjoch, et al. Enantioselective construction of octahydroindolone ring; Reductive Heck cyclization for piperidine ring closure. 1,3-Cyclohexanedione 15 nih.govnih.gov
Overman et al. Aza-Cope rearrangement/Mannich cyclization cascade to form the C and E rings. Aryl ketone derivative N/A nih.gov
Vanderwal et al. Diels-Alder cycloaddition with a tryptamine-derived Zincke aldehyde. N-Allyl tryptamine N/A wordpress.com

| Chen et al. | Reductive removal of acetate group with DIBAL-H; Intramolecular Heck reaction for C15-C20 bond formation. | Substituted pyrrolocarbazole dienal | 8 | bio-conferences.org |

Future Research Directions

Development of More Concise and Efficient Synthetic Routes

A primary objective in the synthesis of complex natural products is the development of routes that are both concise and efficient. The Wieland-Gumlich aldehyde is a crucial precursor for the total synthesis of strychnine (B123637), with its conversion to the final product proceeding in high yield (approximately 80%). nih.govbio-conferences.org Consequently, the efficiency of any strychnine synthesis is largely dependent on the efficiency of the synthesis of the this compound itself. nih.gov Over the decades, numerous research groups have contributed to the total synthesis of strychnine, with many routes converging on the this compound as a key intermediate. nih.govwikipedia.org

Early syntheses were often lengthy and low-yielding. However, significant progress has been made, driven by the development of new synthetic methodologies. nih.gov For instance, the Overman group's 1993 enantioselective synthesis, while similar in length to Woodward's original route, was several orders of magnitude more efficient. nih.gov This improvement highlights the advances in synthetic organic chemistry over the intervening 40 years. nih.gov More recent efforts have focused on further shortening the synthetic sequence. A notable example is a synthesis that proceeds in just six linear steps from commercially available starting materials, featuring key steps like a base-mediated intramolecular Diels-Alder reaction and a tandem Brook rearrangement/intramolecular conjugate addition. rsc.org Another highly concise route to optically active strychnine via the this compound was developed in an 8-step sequence, which was designed to minimize experimental burdens by avoiding aqueous workups and chromatography purification for several steps. bio-conferences.org

Research Group (Year) Key Strategy/Reaction Number of Steps (Longest Linear Sequence) Overall Yield
Overman (1993)Cationic aza-Cope rearrangement cascade243%
Kuehne (1998)Tryptophan-derived starting material193%
Bonjoch/Bosch (2000)Reductive Heck reaction150.15%
Vanderwal (2011)Intramolecular Diels-Alder, Brook rearrangement/conjugate addition6Not specified
Chen (Recent)Reductive removal of acetate (B1210297) group with DIBAL-H8Not specified

Exploration of Novel Chemical Transformations

The this compound possesses a rich and varied reactivity profile, making it a versatile platform for exploring novel chemical transformations. The classical transformation of this aldehyde is its conversion back to strychnine. This is typically achieved through a condensation reaction with malonic acid, followed by decarboxylation. nih.gov The original degradation of strychnine to the this compound also involves a series of interesting chemical reactions, including the formation of an oxime with amyl nitrite, a Beckmann fragmentation using thionyl chloride, decarboxylation, and nucleophilic displacement of a nitrile with barium hydroxide (B78521) to form a hemiacetal that is in equilibrium with the aldehyde. wikipedia.org

Beyond its relationship with strychnine, the this compound has been utilized in the synthesis of other complex molecules. A significant industrial application is its use in the synthesis of alcuronium (B1664504) chloride, a neuromuscular blocking agent, which is formed via a dimerization process. wikipedia.org

Future research in this area could focus on leveraging the unique structural and functional group arrangement of the this compound to develop new synthetic methodologies. For example, the aldehyde functionality, the indoline (B122111) nitrogen, and the exocyclic double bond could all serve as handles for further chemical manipulation. The exploration of transition-metal-catalyzed reactions, organocatalysis, and photochemical transformations could uncover novel reaction pathways, leading to the synthesis of new classes of compounds with potentially interesting biological activities.

Unveiling Remaining Biosynthetic Pathways and Enzymes

The this compound is a central intermediate in the biosynthesis of strychnine and related alkaloids in plants of the Strychnos genus. mpg.denih.gov Early feeding studies with radioisotope-labeled substrates in S. nux-vomica established that strychnine originates from tryptophan and geranyl pyrophosphate, which are converted to the key intermediate geissoschizine and subsequently to the this compound. mpg.dersc.orgrsc.org

Recent research has made significant strides in elucidating the enzymatic steps involved in this complex pathway. It is now understood that both strychnine and another related alkaloid, diaboline, are derived from the this compound. mpg.denih.gov The biosynthetic pathway from geissoschizine to the this compound is thought to proceed through dehydropreakuammicine, involving steps such as ester hydrolysis, decarboxylation, oxidation, and reduction. bio-conferences.orgnih.gov

Despite this progress, several aspects of the biosynthetic pathway remain to be fully characterized. The precise enzymes responsible for each of the proposed steps in the conversion of dehydropreakuammicine to the this compound are still being investigated. Furthermore, the mechanism of the final ring closure to form strychnine, which involves the incorporation of an acetate unit to form the piperidone ring, is not yet completely understood. mpg.denih.gov Future research will likely focus on the identification and characterization of the remaining unknown enzymes in the pathway. This could be achieved through a combination of transcriptomics, proteomics, and in vitro enzymatic assays. A complete understanding of the biosynthetic machinery could pave the way for the metabolic engineering of microorganisms or plants to produce strychnine and other valuable alkaloids. mpg.deresearchgate.net

Precursor Intermediate Product Key Transformation Steps Status of Enzymatic Elucidation
Tryptophan and Geranyl PyrophosphateGeissoschizineThis compoundOxidative rearrangement, ester hydrolysis, decarboxylation, oxidation, reductionPartially elucidated; some enzymes identified
This compound-StrychnineIncorporation of acetate, piperidone ring formationMechanism and enzymes not fully understood
This compound-DiabolineAcetylation of the indole (B1671886) amineAcetyltransferase identified

Application of this compound in Diversified Chemical Syntheses

The primary application of the this compound in chemical synthesis has been as a late-stage intermediate in the total synthesis of strychnine. nih.govbio-conferences.org Its strategic importance lies in the high-yield conversion to the final target, making it a logical disconnection point in retrosynthetic analysis. nih.gov Numerous total syntheses of strychnine have validated the utility of this approach. wikipedia.orgprinceton.edu

Beyond strychnine, the this compound has demonstrated its value in the synthesis of other alkaloids and related compounds. As previously mentioned, it is a key building block in the industrial synthesis of alcuronium chloride. wikipedia.org Its complex, rigid, and stereochemically rich framework makes it an attractive starting material for the synthesis of novel analogs and derivatives.

Future applications could involve the use of the this compound as a scaffold for the development of new therapeutic agents. By modifying its structure through various chemical transformations, it may be possible to create a library of compounds with diverse pharmacological properties. The insights gained from the total synthesis of strychnine and the elucidation of its biosynthetic pathway can inform the design of these new synthetic endeavors. The development of more efficient synthetic routes to the this compound will be crucial in making it a more accessible and versatile starting material for a broader range of chemical syntheses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.